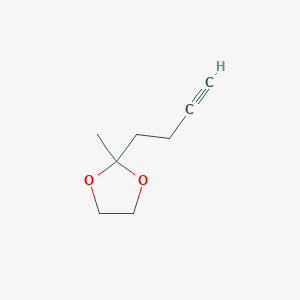
2-Methyl-2-(3-butynyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. The presence of the butynyl group and the methyl substitution makes this compound unique and of interest in various chemical research fields.
準備方法
The synthesis of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a butynylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of Grignard reagents, which react with a boron-containing substrate in an ethereal solvent at ambient temperature .
化学反応の分析
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism by which 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- exerts its effects involves interactions with specific molecular targets. The compound can undergo hydrolytic degradation, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
類似化合物との比較
1,3-Dioxolane, 2-(3-butynyl)-2-methyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(3-butynyl)-: This compound lacks the methyl substitution, making it less sterically hindered.
1,3-Dioxolane, 2-(3-butyn-1-yl)-: Similar to the target compound but with a different substitution pattern.
The uniqueness of 1,3-Dioxolane, 2-(3-butynyl)-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological systems .
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-but-3-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)9-6-7-10-8/h1H,4-7H2,2H3 |
InChIキー |
KVBBYSGYWFFEQS-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















